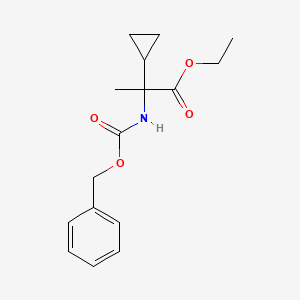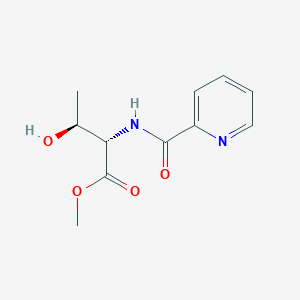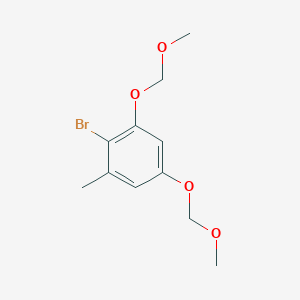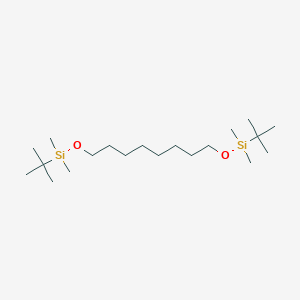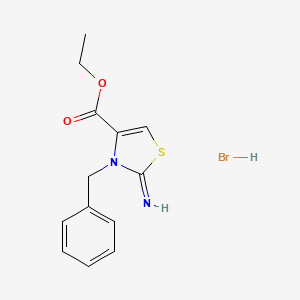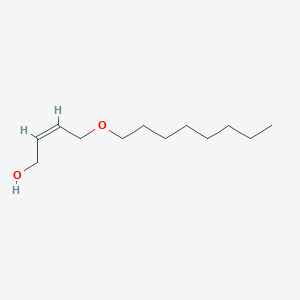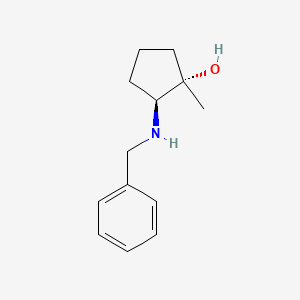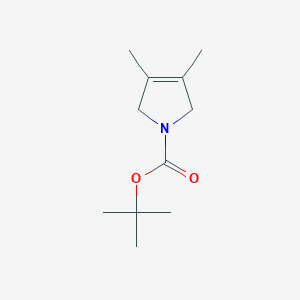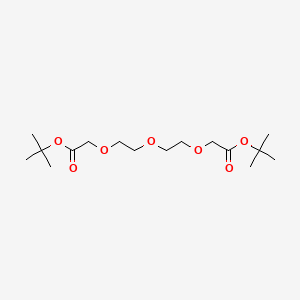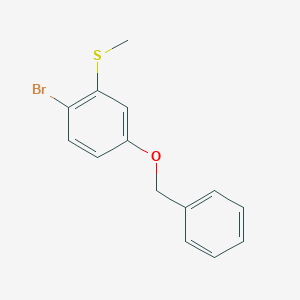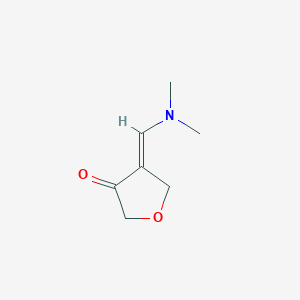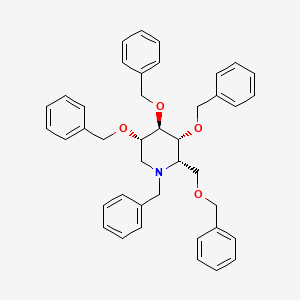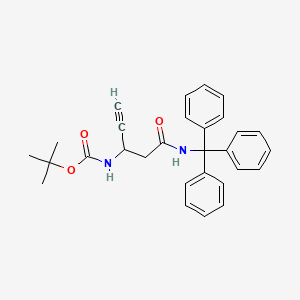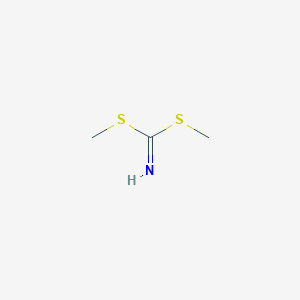
Dimethyldithioimidocarbonate
Descripción general
Descripción
Dimethyldithioimidocarbonate is a useful research compound. Its molecular formula is C3H7NS2 and its molecular weight is 121.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyldithioimidocarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyldithioimidocarbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sterilization in Food Processing
Dimethyl dicarbonate (DMDC) has emerged as a significant research focus due to its high efficiency in inactivating microorganisms, leaving no residue in juice, and not affecting the flavor of fruit and vegetable juices. It ensures the freshness of these products while serving as an effective sterilization agent in food processing (Guo Huan-l, 2015).
Chemical Synthesis and Antimicrobial Activity
A set of imidazolidine, benzimidazole, benzothiazole, and benzoxazole derivatives of 1,3,4-thiadiazoles and thiazoles were synthesized from corresponding dimethyldithioimidocarbonates. These compounds were screened for antitubercular and antibacterial activities, showcasing the potential of dimethyldithioimidocarbonate in pharmaceutical and medicinal chemistry (G. Kolavi, V. Hegde, & Imtiyaz Ahmed Khazi, 2006).
Beverage Preservation and Quality Enhancement
Research has shown that DMDC can be used effectively for the preservation of litchi juice by inhibiting the growth of indigenous microorganisms during fermentation. This application maintains the sensory, nutritional quality, and microbial safety of the juice, making DMDC an ideal alternative to traditional heat treatment in beverage production (Yuanshan Yu et al., 2014).
Molecular Structural Analysis
Studies involving electron diffraction and ab initio calculations have been conducted to understand the molecular structure of S,S′-dimethyldithiocarbonate. This research provides insights into the compound's conformation and structural parameters, contributing to a deeper understanding of its chemical properties (E. Auberg, S. Samdal, & H. Seip, 1979).
Pathogen Inhibition in Fruit Juices
DMDC has been shown to effectively inhibit the growth of pathogens and spoilage microorganisms in pomegranate juice. Its application extends the shelf life of juice without significantly affecting sensory properties, making it a promising agent for maintaining juice quality during cold storage (Saeid Jafari et al., 2021).
Propiedades
IUPAC Name |
bis(methylsulfanyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2/c1-5-3(4)6-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIDUFGTLLGTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyldithioimidocarbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



